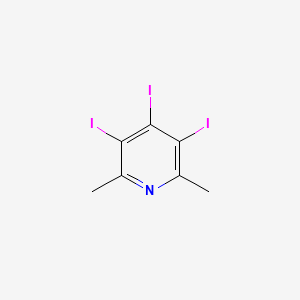
Potassium 5-nitroquinolin-8-yl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-nitroquinolin-8-yl sulfate is a chemical compound with the molecular formula C₉H₇KN₂O₆S and a molecular weight of 310.32 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of Potassium 5-nitroquinolin-8-yl sulfate typically involves the nitration of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. Industrial production methods may involve multi-step processes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary to manufacturers .
Análisis De Reacciones Químicas
Potassium 5-nitroquinolin-8-yl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.
Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium 5-nitroquinolin-8-yl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium 5-nitroquinolin-8-yl sulfate involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It may inhibit certain enzymes or disrupt cellular processes by binding to metal ions essential for enzyme function . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Potassium 5-nitroquinolin-8-yl sulfate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
Nitroxoline: An antibacterial agent used in urinary tract infections.
Quinoline sulfate: Used in the synthesis of various organic compounds.
What sets this compound apart is its unique combination of a nitro group and a sulfate group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H5KN2O6S |
|---|---|
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
potassium;(5-nitroquinolin-8-yl) sulfate |
InChI |
InChI=1S/C9H6N2O6S.K/c12-11(13)7-3-4-8(17-18(14,15)16)9-6(7)2-1-5-10-9;/h1-5H,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
HUNRQRDMHXTKLM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)[O-])[N+](=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)



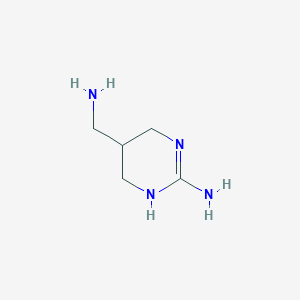
![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)
![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)
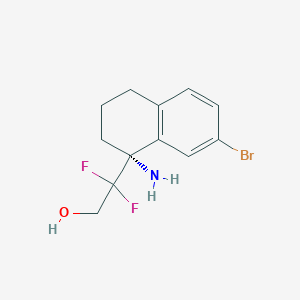
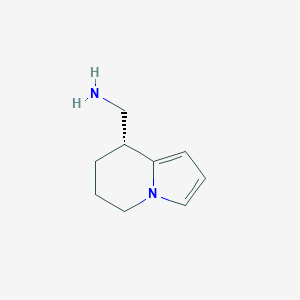
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
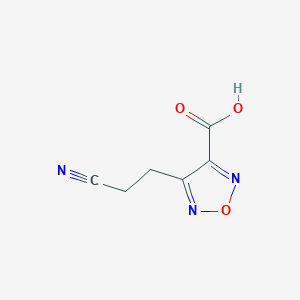
![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate](/img/structure/B13102751.png)
